Welcome to the BenchChem Online Store!
molecular formula C11H13F2NO B8310923 3-(3,5-Difluorophenyl)-1-methylpyrrolidin-3-ol

3-(3,5-Difluorophenyl)-1-methylpyrrolidin-3-ol

Cat. No. B8310923
M. Wt: 213.22 g/mol
InChI Key: SJBRVYCKTOKPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08188301B2

Procedure details

Preparation according to Example 11: 3-(3,5-difluorophenyl)pyrrolidin-3-ol (0.125 g, 0.628 mmol), formic acid (1.82 mL), aqueous formaldehyde (40%, 1.63 mL). 65° C.; over night. The amine was converted to the oxalic acid salt and recrystallized from methanol/diethyl ether (0.126 g). M.p. 159-162° C.; MS m/z (relative intensity, 70 eV) 213 (M+, 27), 141 (13), 113 (15), 58 (32), 57 (bp).
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.82 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:14])[CH2:13][CH2:12][NH:11][CH2:10]2)[CH:5]=[C:6]([F:8])[CH:7]=1.C=O.[C:17](O)(=O)C(O)=O>C(O)=O>[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:14])[CH2:13][CH2:12][N:11]([CH3:17])[CH2:10]2)[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0.125 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C1(CNCC1)O
Step Two
Name
Quantity
1.63 mL
Type
reactant
Smiles
C=O
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Five
Name
Quantity
1.82 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
65° C.
WAIT
Type
WAIT
Details
over night
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/diethyl ether (0.126 g)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C(C1)F)C1(CN(CC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.